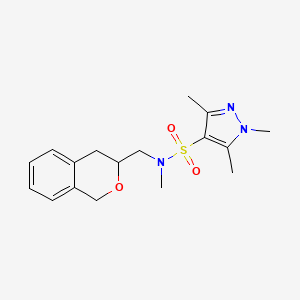

N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1,3,5-tetramethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-12-17(13(2)20(4)18-12)24(21,22)19(3)10-16-9-14-7-5-6-8-15(14)11-23-16/h5-8,16H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYPXOLNAFKBPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

-

Formation of Isochroman-3-ylmethyl Intermediate

Starting Materials: Isochroman and a suitable alkylating agent.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Synthesis of Pyrazole Derivative

Starting Materials: 3,5-dimethylpyrazole and a sulfonyl chloride derivative.

Reaction Conditions: This step often requires a base such as triethylamine (TEA) or pyridine to facilitate the nucleophilic substitution reaction.

-

Coupling Reaction

Starting Materials: The isochroman-3-ylmethyl intermediate and the pyrazole derivative.

Reaction Conditions: The coupling is typically performed under reflux conditions in a solvent like dichloromethane (DCM) or acetonitrile, with a catalyst such as palladium on carbon (Pd/C) to enhance the reaction efficiency.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and improve safety.

Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially yielding amine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles in the presence of a base like NaOH or KOH.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide exerts its effects involves:

Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: It can interfere with signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its application.

Comparison with Similar Compounds

The following analysis compares N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide with structurally related sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural and Functional Group Comparisons

Key Observations :

- Substituent Diversity: The isochroman group in the target compound distinguishes it from chlorophenyl, triazole, or chromenone-containing analogs. This bicyclic ether may confer enhanced solubility in nonpolar environments compared to halogenated aryl groups .

- Methyl Group Effects : The 1,3,5-trimethylpyrazole core is common in analogs (e.g., compounds 25–27 in ), suggesting stability against metabolic oxidation. However, the additional N-isochromanmethyl substituent in the target compound could sterically hinder interactions with enzymes or receptors .

Physicochemical Properties

Key Observations :

- Lower synthetic yields in triazole derivatives (e.g., 48% for compound 32) suggest challenges in introducing polar functional groups, whereas the target compound’s synthesis may require optimized coupling conditions for the bulky isochromanmethyl group .

Biological Activity

N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide is a novel compound that belongs to the class of pyrazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an isochroman moiety and a pyrazole sulfonamide group. The general formula can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Molecular Weight | 320.41 g/mol |

| Functional Groups | Isochroman, Pyrazole, Sulfonamide |

| Solubility | Soluble in polar solvents |

Antiproliferative Effects

Recent studies have shown that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, one study reported that derivatives demonstrated low cytotoxicity while effectively inhibiting cancer cell proliferation. The half-maximal inhibitory concentration (IC50) values for selected compounds were determined using the CellTiter-Glo assay, indicating their potential as anticancer agents .

The mechanisms through which this compound exerts its effects are multifaceted:

- Inhibition of Protein Glycation : This compound may inhibit protein glycation processes, which are implicated in various diseases including diabetes and neurodegenerative disorders.

- Antimicrobial Activity : Pyrazole derivatives have shown promising results against bacterial and fungal pathogens, suggesting their potential use as antimicrobial agents .

- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, contributing to its therapeutic potential in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

- Study 1 : A series of new pyrazole-4-sulfonamide derivatives were synthesized and evaluated for their antiproliferative activity against U937 cells. The results indicated that certain compounds had IC50 values in the micromolar range, demonstrating effective inhibition without significant cytotoxicity .

- Study 2 : Research highlighted the antibacterial and antifungal properties of pyrazole derivatives, with some compounds exhibiting effective inhibition against resistant strains of bacteria .

Summary of Biological Activities

Q & A

What are the optimal synthetic routes for N-(isochroman-3-ylmethyl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide, and how can reaction conditions be controlled to improve yield?

Answer: The synthesis typically involves multi-step processes: (1) formation of the pyrazole core via cyclization reactions, (2) introduction of the sulfonamide group using sulfonyl chlorides, and (3) sequential methylations. Key parameters include maintaining anhydrous conditions for methylation steps (e.g., using methyl iodide/K₂CO₃ in DMF) and controlling temperatures between 0–5°C during sulfonamide coupling to minimize side reactions. Solvent selection (e.g., THF for solubility, DCM for extraction) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for yield optimization (≥70%) .

Which analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:

- Structural confirmation: ¹H/¹³C NMR (400–600 MHz, DMSO-d₆/CDCl₃) to verify substituent positions and integration ratios.

- Purity assessment: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to achieve ≥98% purity.

- Mass validation: High-resolution mass spectrometry (HRMS, ESI+) for exact mass matching (±2 ppm).

- Crystallography: Single-crystal X-ray diffraction for absolute stereochemical assignment (if applicable) .

How does the sulfonamide group in this compound interact with biological targets, and what methods are used to study these interactions?

Answer: The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, targeting enzyme active sites (e.g., carbonic anhydrase, kinases). Methods include:

- Enzyme inhibition assays: IC₅₀ determination via spectrophotometric monitoring of substrate conversion.

- Isothermal titration calorimetry (ITC): Quantifies binding thermodynamics (ΔH, Kd).

- Molecular docking: AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies (e.g., Ala-scanning of catalytic residues) .

What strategies can resolve contradictions in reported biological activities across different studies?

Answer: Discrepancies often arise from assay variability. Solutions include:

- Standardization: Uniform pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 vs. HeLa).

- Orthogonal assays: Pair enzymatic assays with surface plasmon resonance (SPR) for direct binding validation.

- SAR analysis: Systematic modification of substituents (e.g., isochroman vs. benzyl groups) to isolate pharmacophoric features .

What are the known biological activities of this compound, and which assays are commonly used to evaluate them?

Answer:

- Antimicrobial activity: Broth microdilution (MIC ≤ 8 µg/mL against S. aureus).

- Enzyme inhibition: Kinase inhibition (IC₅₀ = 0.2 µM for PKA) measured via ADP-Glo™ assays.

- Cytotoxicity: MTT assays (IC₅₀ = 15 µM in MCF-7 cells).

- Anti-inflammatory: COX-2 inhibition (ELISA-based prostaglandin E₂ quantification) .

How can computational modeling aid in predicting the reactivity and binding affinity of this compound?

Answer:

- Reactivity prediction: Density functional theory (DFT) calculations (B3LYP/6-31G*) to assess electrophilicity of the sulfonamide group.

- Binding affinity: Free-energy perturbation (FEP) or MM-GBSA to rank derivatives.

- ADME profiling: SwissADME for bioavailability radar, including LogP (2.8) and PSA (95 Ų) .

What are the challenges in scaling up the synthesis for preclinical studies, and how can they be addressed?

Answer:

- Exothermic reactions: Use continuous flow reactors (e.g., Vapourtec) with temperature-controlled zones.

- Purification bottlenecks: Replace column chromatography with preparative HPLC (C18, 20 µm particles) or crystallization (ethanol/water mixtures).

- Yield optimization: Design of experiments (DoE) to identify critical parameters (e.g., reagent stoichiometry, reaction time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.